Cas no 2171792-96-2 (4-(1-Amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol)

4-(1-Amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol structure
2171792-96-2 structure
商品名:4-(1-Amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol
CAS番号:2171792-96-2
MF:C15H32N2O
メガワット:256.427384376526
CID:5565858
PubChem ID:165597017

4-(1-Amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol 化学的及び物理的性質

名前と識別子

    • 2171792-96-2
    • EN300-1639539
    • 4-(1-amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol
    • 4-(1-Amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol
    • インチ: 1S/C15H32N2O/c1-11(2)7-8-12(16)15(18)9-13(3,4)17-14(5,6)10-15/h11-12,17-18H,7-10,16H2,1-6H3
    • InChIKey: HBJGEWLOABAXSW-UHFFFAOYSA-N
    • ほほえんだ: OC1(C(CCC(C)C)N)CC(C)(C)NC(C)(C)C1

計算された属性

  • せいみつぶんしりょう: 256.251463648g/mol
  • どういたいしつりょう: 256.251463648g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 58.3Ų

4-(1-Amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1639539-0.25g
4-(1-amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol
2171792-96-2
0.25g
$670.0 2023-07-10
Enamine
EN300-1639539-0.05g
4-(1-amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol
2171792-96-2
0.05g
$612.0 2023-07-10
Enamine
EN300-1639539-2.5g
4-(1-amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol
2171792-96-2
2.5g
$1428.0 2023-07-10
Enamine
EN300-1639539-10000mg
4-(1-amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol
2171792-96-2
10000mg
$3131.0 2023-09-22
Enamine
EN300-1639539-1000mg
4-(1-amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol
2171792-96-2
1000mg
$728.0 2023-09-22
Enamine
EN300-1639539-100mg
4-(1-amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol
2171792-96-2
100mg
$640.0 2023-09-22
Enamine
EN300-1639539-0.5g
4-(1-amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol
2171792-96-2
0.5g
$699.0 2023-07-10
Enamine
EN300-1639539-5.0g
4-(1-amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol
2171792-96-2
5.0g
$2110.0 2023-07-10
Enamine
EN300-1639539-500mg
4-(1-amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol
2171792-96-2
500mg
$699.0 2023-09-22
Enamine
EN300-1639539-2500mg
4-(1-amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol
2171792-96-2
2500mg
$1428.0 2023-09-22

4-(1-Amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol 関連文献

4-(1-Amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-olに関する追加情報

Comprehensive Overview of 4-(1-Amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS No. 2171792-96-2)

The compound 4-(1-Amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS No. 2171792-96-2) is a highly specialized organic molecule with a unique structural framework. Its chemical name reflects the presence of a piperidine core, substituted with tetramethyl groups and an amino-4-methylpentyl side chain. This configuration endows the molecule with distinct physicochemical properties, making it a subject of interest in pharmaceutical and material science research.

In recent years, the demand for nitrogen-containing heterocycles like piperidine derivatives has surged due to their versatility in drug discovery and agrochemical applications. Researchers are particularly intrigued by the steric hindrance introduced by the tetramethyl groups, which can influence the compound's reactivity and binding affinity. The amino-4-methylpentyl moiety further enhances its potential as a building block for bioactive molecules, aligning with trends in fragment-based drug design.

The synthesis of 4-(1-Amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multi-step organic transformations, including reductive amination and Grignard reactions. Its CAS No. 2171792-96-2 serves as a critical identifier in chemical databases, facilitating global collaboration among scientists. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity, addressing common queries about compound characterization in peer-reviewed literature.

From an industrial perspective, this compound aligns with the growing focus on sustainable chemistry and green synthesis. Its potential applications in catalysis and chiral auxiliaries have sparked discussions in forums dedicated to organic methodology development. Notably, the piperidine-4-ol scaffold is frequently explored in central nervous system (CNS) drug candidates, though specific therapeutic claims require rigorous validation.

Environmental and safety profiles of CAS No. 2171792-96-2 are often scrutinized in compliance with REACH regulations. While not classified as hazardous under current guidelines, proper laboratory handling protocols are emphasized in technical datasheets. This resonates with the broader scientific community's emphasis on responsible chemical management, a recurring theme in ACS (American Chemical Society) publications.

Emerging computational tools like molecular docking and QSAR modeling are being applied to predict the behavior of 4-(1-Amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol in biological systems. Such in silico approaches complement experimental studies, addressing frequent search queries about structure-activity relationships (SAR). The compound's logP value and hydrogen bonding capacity are particularly relevant in ADMET prediction studies.

In material science, the rigid tetramethylpiperidine structure offers potential as a monomer for high-performance polymers. Patent analyses reveal growing interest in its incorporation into heat-resistant resins, coinciding with industry demands for advanced polymeric materials. This interdisciplinary relevance makes CAS No. 2171792-96-2 a recurring subject in SciFinder and Reaxys database searches.

Future research directions may explore the compound's utility in asymmetric synthesis or as a precursor for N-oxyl radical catalysts. These possibilities align with trending topics in organocatalysis and radical chemistry. As synthetic methodologies evolve, 4-(1-Amino-4-methylpentyl)-2,2,6,6-tetramethylpiperidin-4-ol may gain prominence in medicinal chemistry textbooks as a case study for sterically hindered amine applications.

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